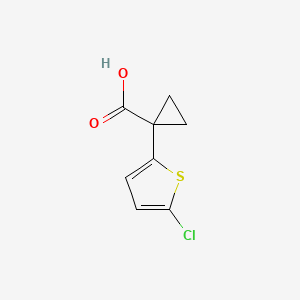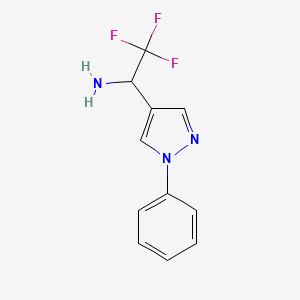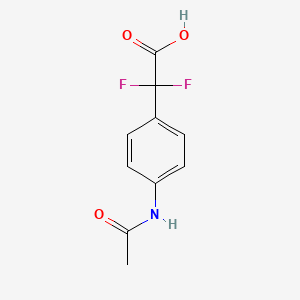
1-(5-Chlorothiophen-2-yl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chlorothiophen-2-yl)cyclopropane-1-carboxylic acid is an organic compound characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a chlorinated thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chlorothiophen-2-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable thiophene derivative followed by chlorination and carboxylation. One common method includes the reaction of 5-chlorothiophene-2-carboxylic acid with diazomethane to form the cyclopropane ring. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like rhodium acetate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Chlorothiophen-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chlorine atom or reduction of the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, dechlorinated products.
Substitution: Amino derivatives, thiol derivatives.
Applications De Recherche Scientifique
1-(5-Chlorothiophen-2-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-(5-Chlorothiophen-2-yl)cyclopropane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological responses. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparaison Avec Des Composés Similaires
1-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.
1-(5-Methylthiophen-2-yl)cyclopropane-1-carboxylic acid: Similar structure but with a methyl group instead of chlorine.
1-(5-Nitrothiophen-2-yl)cyclopropane-1-carboxylic acid: Similar structure but with a nitro group instead of chlorine.
Uniqueness: 1-(5-Chlorothiophen-2-yl)cyclopropane-1-carboxylic acid is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for chemical modifications.
Propriétés
Numéro CAS |
1268444-86-5 |
|---|---|
Formule moléculaire |
C8H7ClO2S |
Poids moléculaire |
202.66 g/mol |
Nom IUPAC |
1-(5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H7ClO2S/c9-6-2-1-5(12-6)8(3-4-8)7(10)11/h1-2H,3-4H2,(H,10,11) |
Clé InChI |
GISSDTFQIWFWLK-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=CC=C(S2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Benzo[1,3]dioxol-5-yl-ethyl)-piperazine](/img/structure/B13597888.png)
![2-(diethylamino)-N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}acetamide hydrochloride](/img/structure/B13597890.png)

![6-Oxa-2-azaspiro[3.6]decanehydrochloride](/img/structure/B13597896.png)



![4-Oxo-1-[(propan-2-yloxy)methyl]cyclohexane-1-carboxylicacid](/img/structure/B13597908.png)


![4-[2-(Methylamino)ethyl]benzene-1-sulfonamidehydrochloride](/img/structure/B13597921.png)



